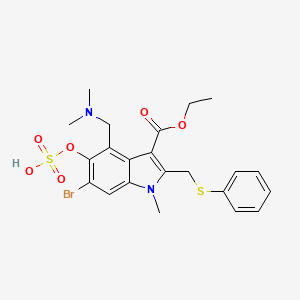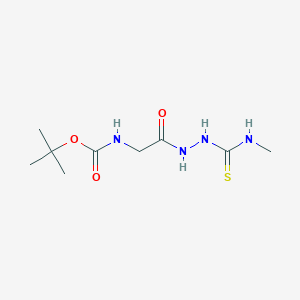![molecular formula C17H22ClNO4 B13444836 methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13444836.png)
methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Pseudococaine hydrochloride is a synthetic compound structurally related to cocaine, a well-known tropane alkaloid Unlike its naturally occurring counterpart, (+)-Pseudococaine hydrochloride is synthesized in laboratories and has distinct chemical and pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Pseudococaine hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of tropinone as a precursor, which undergoes a series of chemical reactions including reduction, esterification, and chlorination to yield the final product. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and purity of the compound.
Industrial Production Methods
Industrial production of (+)-Pseudococaine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities while maintaining high standards of quality and safety.
化学反応の分析
Types of Reactions
(+)-Pseudococaine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the molecule are replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
(+)-Pseudococaine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods for cocaine and its analogs.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter transporters.
Medicine: Investigated for potential therapeutic uses, including as a local anesthetic or in the treatment of certain neurological disorders.
Industry: Utilized in the synthesis of other complex organic molecules and as a standard in quality control processes.
作用機序
The mechanism of action of (+)-Pseudococaine hydrochloride involves its interaction with sodium channels in nerve cells. By binding to these channels, the compound inhibits the conduction of nerve impulses, leading to local anesthesia. Additionally, it affects the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, which can influence mood and behavior.
類似化合物との比較
Similar Compounds
Cocaine: Naturally occurring tropane alkaloid with potent stimulant and anesthetic properties.
Procaine: Synthetic local anesthetic with a similar mechanism of action but different chemical structure.
Lidocaine: Another synthetic local anesthetic with a broader range of medical applications.
Uniqueness
(+)-Pseudococaine hydrochloride is unique due to its synthetic origin and specific stereochemistry, which can result in different pharmacological effects compared to its natural and synthetic analogs. Its distinct properties make it valuable for research and potential therapeutic applications.
特性
分子式 |
C17H22ClNO4 |
|---|---|
分子量 |
339.8 g/mol |
IUPAC名 |
methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13+,14-,15-;/m1./s1 |
InChIキー |
PIQVDUKEQYOJNR-XKKAXVAMSA-N |
異性体SMILES |
CN1[C@@H]2CC[C@H]1[C@H]([C@@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
正規SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


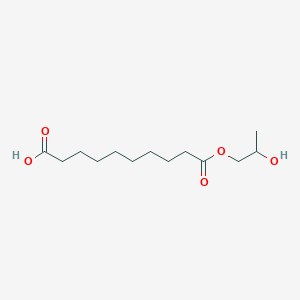
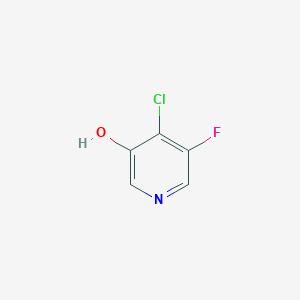
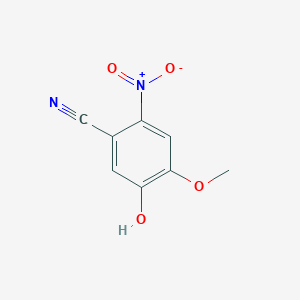
![(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13444763.png)

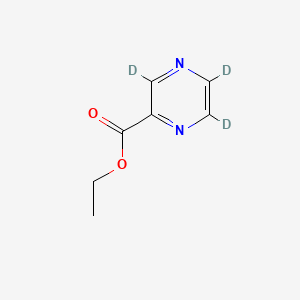
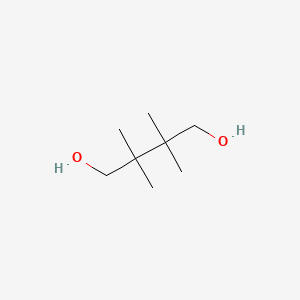
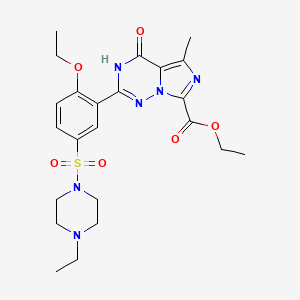
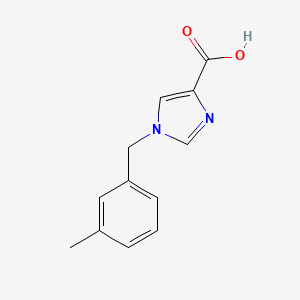
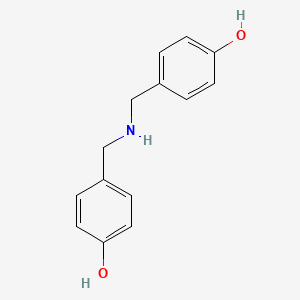

![alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13444816.png)
